DL-erythro Ritalinic Acid-d10 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled compound with the molecular formula C13H7D10NO2 and a molecular weight of 229.34 . It is a deuterated form of ritalinic acid, which is a primary metabolite of methylphenidate, a psychostimulant drug commonly used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
Preparation Methods
The preparation of DL-erythro Ritalinic Acid-d10 (Major) involves the synthesis of ritalinic acid followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Ritalinic Acid: This involves the reaction of 2-phenyl-2-piperidylacetic acid with appropriate reagents under controlled conditions.
Industrial production methods for DL-erythro Ritalinic Acid-d10 (Major) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
DL-erythro Ritalinic Acid-d10 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound to its corresponding oxidized form using oxidizing agents.
Reduction: Reduction reactions convert the compound to its reduced form using reducing agents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DL-erythro Ritalinic Acid-d10 (Major) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of DL-erythro Ritalinic Acid-d10 (Major) is related to its role as a metabolite of methylphenidate. Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterated form, DL-erythro Ritalinic Acid-d10 (Major), is used to study the pharmacokinetics and metabolism of methylphenidate, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
DL-erythro Ritalinic Acid-d10 (Major) can be compared with other similar compounds, such as:
DL-threo Ritalinic Acid-d10: This is another deuterated form of ritalinic acid, differing in the stereochemistry of the molecule.
Methylphenidate: The parent compound, used as a psychostimulant drug.
Ethylphenidate: A pharmacologically active metabolite formed by the transesterification of methylphenidate with ethanol.
The uniqueness of DL-erythro Ritalinic Acid-d10 (Major) lies in its specific isotopic labeling, which allows for precise analytical and pharmacokinetic studies .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |
InChI Key |
INGSNVSERUZOAK-JYSMQZNSSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.